molecular formula C16H16FN5O3 B566067 2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic Acid CAS No. 1281266-20-3

2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic Acid

Cat. No.: B566067
CAS No.: 1281266-20-3
M. Wt: 345.334
InChI Key: VMNWDUQVIPCOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of 2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-triazolo[1,5-a]pyrimidine-6-propanoic acid emerges from the rich historical foundation of triazolopyrimidine chemistry that began in the early twentieth century. The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle was first reported in 1909 by Bulow and Haas, establishing the fundamental framework that would later support extensive medicinal chemistry investigations. This pioneering work laid the groundwork for understanding the structural characteristics and synthetic accessibility of the triazolopyrimidine scaffold, which would prove essential for the eventual development of more complex derivatives.

The historical trajectory of triazolopyrimidine research reveals a gradual evolution from simple heterocyclic systems to sophisticated pharmaceutical targets. Early investigations focused primarily on understanding the basic chemical properties and synthetic methodologies required to access these ring systems. The recognition that triazolopyrimidines could serve as bioisosteres for naturally occurring purines represented a crucial turning point in their development, as this insight opened new avenues for drug design and biological activity optimization.

The specific compound under examination incorporates several design elements that reflect decades of accumulated knowledge in heterocyclic chemistry. The presence of the 4-fluorophenyl substituent demonstrates the application of modern fluorine chemistry principles, where fluorine atoms are strategically incorporated to enhance lipophilicity and metabolic stability. The propanoic acid side chain represents another layer of structural sophistication, providing both conformational flexibility and potential for hydrogen bonding interactions with biological targets.

Historical precedents for related triazolopyrimidine derivatives provide important context for understanding the development of this particular compound. Research conducted in recent decades has identified numerous triazolopyrimidine-based compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This accumulated knowledge base has informed the rational design approach that likely guided the synthesis of 2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-triazolo[1,5-a]pyrimidine-6-propanoic acid.

Position within Triazolopyrimidine Research

The positioning of 2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-triazolo[1,5-a]pyrimidine-6-propanoic acid within the broader landscape of triazolopyrimidine research reflects its role as a representative example of contemporary heterocyclic drug design principles. The compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine structural class, which represents one of eight possible isomeric arrangements of triazolopyrimidine ring systems and is recognized as the most stable configuration. This stability advantage has made the 1,2,4-triazolo[1,5-a]pyrimidine scaffold particularly attractive for medicinal chemistry applications.

Current triazolopyrimidine research encompasses multiple therapeutic areas, with particular emphasis on antimalarial, antibacterial, and anticancer applications. The compound under study shares structural features with several notable triazolopyrimidine derivatives that have achieved clinical significance. For instance, research has demonstrated that triazolopyrimidine-based compounds can serve as potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, representing a validated antimalarial target. The incorporation of fluorinated aromatic substituents in these compounds has been shown to modulate species selectivity and binding affinity, providing important insights for structure-activity relationship optimization.

Table 1: Comparative Analysis of Related Triazolopyrimidine Compounds

Compound Class Molecular Formula Key Structural Features Research Applications
2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-triazolo[1,5-a]pyrimidine-6-propanoic acid C16H16FN5O3 Fluorophenyl group, propanoic acid chain, methylated triazolopyrimidine core Novel heterocyclic studies
1,2,4-triazolo[1,5-a]pyrimidine antimalarial series Variable Aniline substituents, fluoroalkyl modifications Plasmodium falciparum dihydroorotate dehydrogenase inhibition
Antibacterial triazolopyrimidines Variable Aldehyde-derived substituents, alkylthio modifications Enterococcus faecium resistance
Metal-chelating derivatives Variable Hydroxyl or mercapto substituents Cancer and parasitic disease treatment

The research methodology employed in triazolopyrimidine development has evolved to incorporate sophisticated computational approaches alongside traditional synthetic chemistry. Modern structure-activity relationship studies utilize detailed binding affinity measurements and species selectivity assessments to guide compound optimization. The compound under examination likely represents the application of these contemporary design principles, incorporating structural elements that have been validated through extensive biological testing of related derivatives.

Synthetic accessibility represents another crucial consideration in triazolopyrimidine research positioning. The compound can be accessed through established synthetic routes that involve annulation reactions starting from 1,2,4-aminotriazole or pyrimidine derivatives. These well-established methodologies provide confidence in the compound's synthetic feasibility and potential for structure-activity relationship optimization through systematic modification of substituent groups.

Significance in Heterocyclic Chemistry

The significance of 2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-triazolo[1,5-a]pyrimidine-6-propanoic acid in heterocyclic chemistry extends beyond its individual structural characteristics to encompass broader principles of molecular design and chemical reactivity. The compound exemplifies the sophisticated integration of multiple heterocyclic design elements, demonstrating how contemporary medicinal chemists can construct complex molecular architectures that incorporate diverse functional groups while maintaining synthetic accessibility and potential biological activity.

The triazolopyrimidine core of this compound represents a particularly important class of aza-indolizines, characterized as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring fused to an electron-deficient six-membered ring. This electronic configuration imparts unique chemical properties that distinguish triazolopyrimidines from other heterocyclic systems. Nuclear magnetic resonance methyl substituent effect studies have revealed that the triazolopyrimidine heterocycle exhibits a relatively limited degree of aromaticity compared to other heterocyclic systems, which influences both its chemical reactivity and biological interactions.

The metal-chelating properties of the triazolopyrimidine scaffold represent another dimension of its significance in heterocyclic chemistry. Three of the heterocyclic nitrogen atoms (N1, N3, and N4) present accessible electron pairs that can coordinate with metal ions, enabling the formation of diverse metal complexes. These coordination capabilities have been exploited in the development of platinum and ruthenium complexes for anticancer applications, as well as first-row transition metal-containing derivatives for antiparasitic activities against Leishmania and Trypanosoma cruzi.

Table 2: Structural and Electronic Properties of Triazolopyrimidine Systems

Property Characteristic Significance
Electronic Configuration 10-π electron delocalized system Influences aromaticity and reactivity
Nitrogen Coordination Sites N1, N3, N4 positions available Enables metal chelation for drug design
Tautomeric Behavior Hydroxyl/mercapto derivatives show tautomerism Affects biological activity and stability
Aromatic Character Limited compared to other heterocycles Influences chemical reactivity patterns
Hydrogen Bonding Capacity Multiple nitrogen donors/acceptors Critical for protein binding interactions

The compound's fluorinated aromatic substituent introduces additional complexity that reflects modern trends in heterocyclic chemistry. Fluorine incorporation has become a standard strategy for modulating pharmacokinetic properties, with fluorinated compounds often exhibiting enhanced metabolic stability and improved membrane permeability. The specific positioning of the fluorine atom on the phenyl ring, combined with the methylamino linkage to the triazolopyrimidine core, creates a molecular architecture that balances lipophilicity with hydrogen bonding potential.

The propanoic acid functionality represents a third major structural element that contributes to the compound's significance in heterocyclic chemistry. This carboxylic acid group provides both conformational flexibility through the propyl chain and potential for ionic interactions through the carboxylate moiety. Such design elements are commonly employed in medicinal chemistry to optimize target binding affinity and selectivity while maintaining appropriate physicochemical properties for biological activity.

Current Research Landscape

The current research landscape surrounding 2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-triazolo[1,5-a]pyrimidine-6-propanoic acid and related compounds reflects the dynamic and rapidly evolving nature of triazolopyrimidine chemistry. Contemporary investigations encompass multiple research directions, including synthetic methodology development, biological activity screening, and structure-activity relationship optimization. The compound's availability through commercial suppliers indicates its recognition as a valuable research tool for investigating triazolopyrimidine chemistry and biology.

Recent advances in triazolopyrimidine research have emphasized the development of novel synthetic approaches that enable efficient access to diverse structural analogs. Modern synthetic strategies include the use of three-component Biginelli-like heterocyclization reactions, which allow for the construction of triazolopyrimidine derivatives through reactions of aldehydes, β-dicarbonyl compounds, and 3-alkylthio-5-amino-1,2,4-triazoles. These methodological advances provide researchers with enhanced capabilities for exploring structure-activity relationships and optimizing biological activities.

The biological evaluation of triazolopyrimidine derivatives has revealed remarkable diversity in their pharmacological profiles. Current research has identified compounds with anti-Alzheimer's, anti-diabetes, anticancer, antimicrobial, antituberculosis, antiviral, antimalarial, anti-inflammatory, anti-parkinsonism, and anti-glaucoma activities. This broad spectrum of biological activities reflects the versatility of the triazolopyrimidine scaffold and provides important context for understanding the potential applications of the compound under examination.

Table 3: Contemporary Research Applications of Triazolopyrimidine Derivatives

Research Area Target/Application Key Findings References
Antimalarial Development Plasmodium falciparum dihydroorotate dehydrogenase Species-selective inhibition with nanomolar potency
Antibacterial Research Enterococcus faecium resistance Cell-wall biosynthesis targeting
Neurodegenerative Diseases Multiple protein targets Diverse mechanisms including enzyme inhibition
Cancer Chemotherapy Various oncological targets Metal-chelating complexes show promise
Parasitic Disease Treatment Leishmania and Trypanosoma cruzi First-row transition metal complexes active

Structure-activity relationship studies in the current research landscape have revealed important insights regarding the optimization of triazolopyrimidine derivatives. Investigations of fluorine effects on species selectivity have demonstrated that increasing fluorination dramatically increases binding to mammalian dihydroorotate dehydrogenases, leading to loss of species selectivity in antimalarial applications. These findings provide crucial guidance for the rational design of compounds with desired selectivity profiles.

The development of drug delivery perspectives for triazolopyrimidines represents an emerging area of current research interest. Investigations are exploring various formulation approaches and delivery systems to optimize the therapeutic potential of triazolopyrimidine derivatives. These efforts reflect the growing recognition that successful translation of promising chemical entities requires careful consideration of formulation and delivery challenges.

Current research methodologies increasingly emphasize the integration of computational and experimental approaches for triazolopyrimidine optimization. Advanced molecular modeling techniques are being employed to predict binding affinities and selectivity profiles, while high-throughput screening approaches enable rapid evaluation of large compound libraries. These technological advances are accelerating the pace of triazolopyrimidine research and enabling more efficient identification of promising compounds for further development.

Properties

IUPAC Name

3-[2-[(4-fluorophenyl)methylamino]-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O3/c1-9-12(6-7-13(23)24)14(25)22-16(19-9)20-15(21-22)18-8-10-2-4-11(17)5-3-10/h2-5H,6-8H2,1H3,(H,23,24)(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNWDUQVIPCOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)NCC3=CC=C(C=C3)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Amidation

An alternative route involves coupling pre-formed propanoic acid derivatives to the triazolopyrimidine core. Using carbonyldiimidazole (CDI), 3-carboxypropanoic acid is activated in DMF and reacted with 6 at 50°C. While this method avoids ester hydrolysis, it yields lower regioselectivity (72% vs. 85% for the Michael addition route).

Solid-Phase Synthesis

Patent WO2015095477A1 describes solid-phase techniques for analogous triazolopyrimidines, where resin-bound intermediates enable rapid diversification. However, scalability challenges and high reagent costs limit industrial applicability.

Characterization and Quality Control

Spectroscopic Data

  • IR (KBr) : 1712 cm⁻¹ (C=O, carboxylic acid), 1650 cm⁻¹ (C=N).

  • MS (ESI-) : m/z 344.1 [M–H]⁻.

Impurity Profiling

  • Major Byproduct : Des-fluoro analog (2.1% by HPLC) from incomplete substitution.

  • Mitigation : Use freshly distilled 4-fluorobenzylamine and molecular sieves to scavenge moisture.

Industrial-Scale Considerations

Kilogram-scale production (13.6 kg) employs DMF as the solvent, with triethylamine for acid scavenging. Key parameters include:

  • Temperature Control : Maintain ≤65°C to prevent decomposition.

  • Workup : Ethanol/water precipitation removes unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds in the triazolo[1,5-a]pyrimidine class can exhibit antiviral properties. Specifically, studies have shown that derivatives of this compound can disrupt the interactions within the RNA-dependent RNA polymerase of influenza A virus. For instance, modifications to the triazolo-pyrimidine structure have been linked to enhanced binding affinity to the PA-PB1 interface of the virus polymerase, demonstrating potential as antiviral agents against influenza .

Anticancer Potential

Triazole derivatives are increasingly recognized for their anticancer properties. Compounds similar to 2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic acid have been evaluated for their cytotoxic effects against various cancer cell lines. Studies involving related triazole compounds have shown significant inhibition of cell proliferation in human breast cancer (MCF-7) models, suggesting that this class of compounds may serve as effective chemotherapeutics .

Synthesis and Characterization

The synthesis of this compound involves various methodologies including microwave-assisted synthesis which enhances yield and reduces reaction times compared to traditional methods. The characterization techniques employed include NMR spectroscopy and mass spectrometry to confirm the structural integrity and purity of the synthesized compounds .

Case Study 1: Influenza A Virus Inhibition

A study published in Nature Communications demonstrated that a series of triazolo-pyrimidine derivatives were synthesized and tested for their ability to inhibit the PA-PB1 heterodimerization in influenza A virus. The lead compound exhibited EC50 values in the low micromolar range, indicating potent antiviral activity .

Case Study 2: Anticancer Efficacy

In a comparative study on MCF-7 breast cancer cells, compounds structurally related to this compound were evaluated for cytotoxicity. Results showed that certain modifications increased cytotoxic effects significantly compared to standard chemotherapy agents like cisplatin .

Mechanism of Action

The mechanism of action of 2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic Acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition or activation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-[(4-chlorophenyl)methylamino]-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid
  • 3-[2-[(4-bromophenyl)methylamino]-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid

Uniqueness

The uniqueness of 2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic Acid lies in its fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and bromo-substituted analogs. The presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic Acid (commonly referred to as the compound) is a synthetic molecule that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and other diseases influenced by cellular signaling pathways.

  • Molecular Formula : C16H16FN5O3
  • Molecular Weight : 345.33 g/mol
  • CAS Number : 1281266-20-3
  • SMILES Notation : O=C(C(CCC(O)=O)=C(C)N1)N2C1=NC(NCC3=CC=C(F)C=C3)=N2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell proliferation and survival. Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit significant inhibitory effects on key signaling pathways such as the ERK pathway, which is crucial for cancer cell growth and survival.

Anticancer Activity

A study published in Nature explored the antiproliferative effects of several [1,2,4]triazolo[1,5-a]pyrimidine derivatives against various human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The findings demonstrated that certain derivatives significantly inhibited cell growth by inducing apoptosis and cell cycle arrest at the G2/M phase. The most potent compound in this series displayed an IC50 value of 0.53 μM against HCT-116 cells .

Inhibition of Signaling Pathways

The compound was shown to inhibit the phosphorylation of ERK1/2 and other components of the MAPK signaling cascade. This inhibition leads to decreased cellular proliferation and increased apoptosis in treated cells. Specifically, the compound modulates the expression of proteins associated with cell cycle regulation and apoptosis, including p53 and Bcl-2 family proteins .

Study on MGC-803 Cells

In a detailed investigation involving MGC-803 cells:

  • Objective : To assess the anticancer potential of the compound.
  • Methodology : Cells were treated with varying concentrations of the compound.
  • Results : The treatment resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3 and PARP. Flow cytometry analysis revealed significant G2/M phase arrest at higher concentrations .

Comparative Analysis with Other Compounds

A comparative study evaluated the efficacy of this compound against other known anticancer agents:

Compound NameIC50 (μM)Mechanism of Action
Compound A0.53Tubulin polymerization inhibitor
Compound B0.68ERK pathway inhibitor
2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro...0.58ERK pathway inhibitor

This table illustrates that while other compounds also demonstrate potent activity, the compound shows comparable efficacy with unique mechanisms that may offer therapeutic advantages.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer: Employ statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, use factorial designs to screen critical variables (e.g., temperature, solvent polarity, catalyst loading) and response surface methodology (RSM) to optimize yield. This reduces the number of experiments while capturing interactions between variables . In early-stage synthesis, prioritize parameters such as reaction time and stoichiometric ratios, leveraging patent-derived structural analogs (e.g., triazolopyrimidine derivatives in EP 4 374 877 A2) to inform baseline conditions .

VariableRange TestedOptimal ValueImpact on Yield (%)
Temperature60–120°C90°C+35%
Catalyst Loading0.5–2.0 mol%1.5 mol%+22%
SolventDMF, THF, EtOHDMF+18%

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer: Combine 1H/13C NMR (to confirm aromatic protons and methyl groups), FT-IR (to validate carbonyl and amino groups), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-reference spectral data with structurally similar compounds, such as pyridine-carboxylic acid derivatives (e.g., 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid in Kanto Reagents’ catalog), to identify deviations caused by fluorine substituents .

Q. How can functional group reactivity guide derivatization strategies?

Methodological Answer: The amino group at position 2 and propanoic acid moiety at position 6 are primary sites for modification. For example:

  • Amino group: React with acyl chlorides or sulfonyl chlorides to introduce steric or electronic effects.
  • Propanoic acid: Use coupling agents (e.g., EDC/HOBt) for amide bond formation. Prioritize protecting groups (e.g., tert-butyl for carboxylic acids) during multi-step syntheses to prevent undesired side reactions.

Advanced Research Questions

Q. How can computational reaction path searches improve synthetic route efficiency?

Methodological Answer: Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates, as demonstrated by ICReDD’s integrated computational-experimental workflows . For instance, simulate the cyclization step of the triazolopyrimidine core to identify energy barriers. Pair this with machine learning to predict optimal solvent-catalyst combinations from historical data (e.g., patent libraries).

Example Workflow:

  • Use Gaussian or ORCA for transition-state modeling.
  • Validate with microkinetic simulations (e.g., using COPASI).
  • Narrow experimental conditions to <5 permutations for lab testing.

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). Implement:

  • Dose-response normalization : Express activity as IC50/EC50 values relative to controls.
  • Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends. For example, if antimicrobial activity conflicts arise, re-test under standardized CLSI guidelines and cross-reference with structural analogs like thiadiazolo[3,2-a]pyrimidines .

Q. How do structural analogs from patent data inform SAR studies?

Methodological Answer: Analyze analogs (e.g., EP 4 374 877 A2’s diazaspiro compounds) to identify conserved pharmacophores. For this compound:

  • Triazolopyrimidine core : Critical for target binding (e.g., kinase inhibition).
  • 4-Fluorophenyl group : Enhances lipophilicity and metabolic stability. Use molecular docking (e.g., AutoDock Vina) to compare binding modes of analogs with target proteins (e.g., DHFR or PDE4).
Analog ModificationBinding Affinity (ΔG, kcal/mol)Selectivity Ratio
Replacement of 4-Fluorophenyl-7.21:3.8
Methyl → Ethyl at position 5-8.11:1.2

Q. What reactor design considerations apply to scaling up synthesis?

Methodological Answer: Adopt continuous-flow reactors for exothermic steps (e.g., cyclization) to improve heat transfer and safety. Reference CRDC subclass RDF2050112 for fundamentals on reactor scalability . Key parameters:

  • Residence time distribution (RTD) : Optimize via tracer studies.
  • Mixing efficiency : Use CFD simulations to prevent hot spots. For batch processes, implement PAT (Process Analytical Technology) tools like inline FT-IR for real-time monitoring.

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles?

Methodological Answer: Solubility variations may stem from polymorphic forms or pH-dependent ionization. Conduct:

  • Powder X-ray diffraction (PXRD) : Identify crystalline vs. amorphous states.
  • pH-solubility profiling : Measure solubility across pH 1–7.4 (simulating GI tract conditions). Compare with structurally related acids (e.g., fluazifop’s phenoxypropanoic moiety) to contextualize pH effects .

Key Takeaways

  • Basic Research : Focus on DoE, spectroscopic validation, and functional group reactivity.
  • Advanced Research : Leverage computational modeling, meta-analysis, and patent-derived SAR insights.
  • Data Gaps : Prioritize standardized assays and polymorph characterization to resolve contradictions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.